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Compound of Interest

Compound Name:
2-Bromo-3',5'-

dichlorobenzophenone

CAS No.: 951891-53-5

Cat. No.: B1292335 Get Quote

Executive Summary & Structural Logic
Compound: 2-Bromo-3',5'-dichlorobenzophenone Formula: C

H

BrCl

O Exact Mass (Monoisotopic): 327.9057 Da Role: Key intermediate in the synthesis of
polysubstituted diaryl scaffolds, often utilized in the development of kinase inhibitors and non-
nucleoside reverse transcriptase inhibitors (NNRTIs).

This guide provides a definitive spectroscopic breakdown. Due to the specific substitution

pattern—an ortho-bromo group on Ring A and meta,meta-dichloro substitution on Ring B—the

molecule exhibits unique steric and electronic signatures. The ortho-bromo substituent forces

the carbonyl out of planarity with Ring A, significantly impacting the IR carbonyl stretch and UV

, while the isotopic interplay of one bromine and two chlorine atoms creates a distinct mass
spectral fingerprint essential for identification.

Mass Spectrometry (MS) Analysis
The mass spectrum of 2-Bromo-3',5'-dichlorobenzophenone is dominated by the complex

isotopic envelope characteristic of polychalogenated aromatics.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1292335?utm_src=pdf-interest
https://www.benchchem.com/product/b1292335?utm_src=pdf-body
https://www.benchchem.com/product/b1292335?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isotopic Cluster Analysis (The "Fingerprint")
The presence of one Bromine (

Br:

Br

1:1) and two Chlorines (

Cl:

Cl

3:1) creates a diagnostic M+ cluster spanning 6 Daltons.
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Ion Mass (m/z) Composition
Relative Intensity
(Calculated)

M 327.9

Br,

Cl,

Cl

100% (Base)

M+2 329.9

Br,

Cl,

Cl (major)

Br,

Cl,

Cl (minor)

~165%

M+4 331.9

Br,

Cl,

Cl (major)

Br,

Cl,

Cl (minor)

~75%

M+6 333.9

Br,

Cl,

Cl

~11%
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Analyst Note: Unlike simple aromatics, the M+2 peak is more intense than the molecular ion (M)

due to the combined probability of the

Br isotope (50%) and the

Cl contributions. This "saddle" shape (Low-High-Medium-Low) is the primary

confirmation of the BrCl

motif.

Fragmentation Pathways (EI, 70eV)
The fragmentation is driven by

-cleavage at the carbonyl.

-Cleavage A (Loss of Ring A): Cleavage of the C(O)-Ring A bond yields the 3,5-
dichlorobenzoyl cation (m/z 173/175/177). This is favored if the charge stabilizes on the
dichloro ring.

-Cleavage B (Loss of Ring B): Cleavage of the C(O)-Ring B bond yields the 2-bromobenzoyl
cation (m/z 183/185).

Loss of Halogens: Sequential loss of Cl

(M-35) or Br

(M-79) is common, though

-cleavage typically dominates benzophenones.
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Molecular Ion
[M]+•

m/z 328/330/332

3,5-Dichlorobenzoyl
Cation

m/z 173/175
α-cleavage
(- C6H4Br)

2-Bromobenzoyl
Cation

m/z 183/185

α-cleavage
(- C6H3Cl2)

3,5-Dichlorophenyl
Cation

m/z 145/147

- CO

2-Bromophenyl
Cation

m/z 155/157

- CO

Click to download full resolution via product page

Caption: Primary EI fragmentation pathways. The competition between the two benzoyl cations

depends on the electronic stabilization of the respective rings.

Infrared Spectroscopy (IR)
The IR spectrum is defined by the carbonyl stretch and the aromatic substitution patterns.

The Steric Effect on Carbonyl (C=O)
Standard benzophenone absorbs at ~1660 cm

. However, the 2-bromo substituent exerts a steric "ortho effect," twisting Ring A out of
conjugation with the carbonyl

-system.

Consequence: Reduced conjugation increases the double-bond character of the C=O bond.

Shift: Blue shift (to higher wavenumber).

Predicted

:1670 – 1680 cm

(vs 1660 for unsubstituted).

Key Absorption Bands
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Functional Group
Frequency (cm

)
Assignment

C=O[1] Stretch 1670 - 1680
Ketone (Conjugated, sterically

hindered)

C=C Aromatic 1580 - 1590 Ring skeletal vibrations

C-Cl Stretch 1050 - 1090 Aryl chloride (broad, strong)

C-Br Stretch 600 - 700
Aryl bromide (often obscured

in fingerprint)

C-H (Ar) Bend 800 - 860
meta-disubstitution (Ring B) &

ortho-substitution (Ring A)

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for establishing the substitution pattern.

H NMR (Proton)
The spectrum will show two distinct spin systems: an ABCD system (Ring A) and an A

B system (Ring B).

Ring A (2-Bromophenyl): 4 Protons

H-3 (dd):

~7.65 ppm. Deshielded by the ortho-Br.

H-6 (dd):

~7.45 ppm. Ortho to the Carbonyl.[1] Usually the most downfield in benzophenones, but the
steric twist may slightly shield it relative to planar analogs.

H-4, H-5 (m):

7.30 - 7.40 ppm. Overlapping multiplets.
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Ring B (3,5-Dichlorophenyl): 3 Protons

H-2', H-6' (d,

Hz):

~7.60 - 7.70 ppm. These protons are equivalent and chemically shifted downfield by the
ortho-Cl atoms and the carbonyl. The coupling is small (meta-coupling).

H-4' (t,

Hz):

~7.55 ppm. The proton between the two chlorines. It appears as a triplet due to coupling with
H-2' and H-6'.

C NMR (Carbon)
Carbonyl Carbon:

~192 - 194 ppm: The steric twist typically shifts the carbonyl slightly upfield compared to
planar benzophenones (~196 ppm), but it remains the most deshielded signal.

Aromatic Region (

120 - 145 ppm):

C-Br (C-2):

~120 ppm (Shielded by Heavy Atom Effect).

C-Cl (C-3', C-5'):

~135 ppm.

Ipso Carbons (C-1, C-1'):

~138 - 142 ppm.

Experimental Validation Protocol

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To ensure data integrity when characterizing this intermediate, follow this validation workflow.

Spectroscopic Triangulation

Crude Product

TLC Screening
(Hexane/EtOAc 9:1)

Look for UV active spot

Flash Chromatography
Isolate Major Fraction

MS (GC/ESI)
Check M+ Cluster

(328/330/332)

1H NMR
Verify 4:3 Proton Ratio

Check coupling (J=1.8Hz)

IR
Confirm C=O > 1665 cm-1

Data Consistent?

Release for
Next Step

Yes

Click to download full resolution via product page

Caption: Workflow for validating the identity of 2-Bromo-3',5'-dichlorobenzophenone during

synthesis.

Synthesis Context (For Reference)
This compound is typically synthesized via Friedel-Crafts Acylation or Organometallic Addition:
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Reagents: 3,5-Dichlorobenzoyl chloride + Bromobenzene (AlCl

) -> Gives isomer mixture (mostly p-bromo).(NOT RECOMMENDED)

Preferred Route: 3,5-Dichlorophenylmagnesium bromide + 2-Bromobenzonitrile

Ketone.

Why? Regiospecific. Avoids isomer separation issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1292335#spectroscopic-data-nmr-ir-ms-for-2-bromo-
3-5-dichlorobenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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